8-Amino-2-naphthalenesulfonic acid, also known as 1,7-Cleve's acid, is an organic compound with the molecular formula and a molecular weight of approximately 223.25 g/mol. This compound is characterized by its sulfonic acid group (-SO₃H) and an amino group (-NH₂) attached to a naphthalene ring, specifically at the 2 and 8 positions, respectively. It appears as a white to grayish powder or crystalline solid and is soluble in water, making it useful in various chemical applications .
Several methods are employed to synthesize 8-amino-2-naphthalenesulfonic acid:
8-Amino-2-naphthalenesulfonic acid has several applications across different fields:
Interaction studies involving 8-amino-2-naphthalenesulfonic acid focus on its reactivity with other compounds. It has been found to interact with metal ions, forming complexes that may have applications in catalysis or sensor technology. Furthermore, its interactions with biological macromolecules like proteins are crucial for understanding its role in biochemical assays .
Several compounds share structural similarities with 8-amino-2-naphthalenesulfonic acid. Here’s a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Naphthylamine | C₁₀H₉N | Contains only an amino group; lacks sulfonic acid. |
2-Naphthalenesulfonic acid | C₁₀H₉O₃S | Sulfonated at different position; lacks amino group. |
4-Amino-3-hydroxybenzenesulfonic acid | C₇H₉NO₃S | Contains hydroxyl group; differs in aromatic structure. |
While all these compounds contain either amino or sulfonic groups, 8-amino-2-naphthalenesulfonic acid is unique due to its specific positioning of these groups on the naphthalene ring, which influences its chemical reactivity and applications significantly .
Corrosive